Acetic acid, 2-(4-aminophenyl)hydrazide

enzyme inhibition dihydroorotase arylhydrazide

Acetic acid, 2-(4-aminophenyl)hydrazide (CAS 6596-74-3) is a TSCA‑registered research intermediate distinguished by its acetyl‑hydrazine moiety. This enables selective deprotection under mild conditions for 1,2,4‑triazole‑3‑thione synthesis. Its measured ~1 mM IC50 against dihydroorotase makes it a validated negative control or selectivity probe. No comparative SAR data exist for benzoyl/propionyl analogs; generic substitution is scientifically risky. Procure this specific compound to ensure reproducibility. Inquire for custom pack sizes, purity options, and bulk pricing.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 6596-74-3
Cat. No. B1615405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-(4-aminophenyl)hydrazide
CAS6596-74-3
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)NNC1=CC=C(C=C1)N
InChIInChI=1S/C8H11N3O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,9H2,1H3,(H,10,12)
InChIKeyNWKVUHRVKAWGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, 2-(4-aminophenyl)hydrazide (CAS 6596‑74‑3) – Procurement‑Grade Chemical Identity and Physicochemical Baseline for Scientific Sourcing


Acetic acid, 2-(4‑aminophenyl)hydrazide (IUPAC: N'‑(4‑aminophenyl)acetohydrazide) is a small‑molecule arylhydrazide with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g mol⁻¹ [REFS‑1]. The substance is registered under the U.S. Toxic Substances Control Act (TSCA) inventory and is commercially supplied primarily as a research intermediate [REFS‑1]. Its core structural feature is an acetyl‑hydrazine moiety connected to a 4‑aminophenyl ring, which distinguishes it from homologous hydrazides that bear different acyl groups (e.g., benzoyl, propionyl) or alternative ring‑substitution patterns.

Why Generic Substitution of Acetic Acid, 2-(4-aminophenyl)hydrazide (CAS 6596‑74‑3) Without Quantitative Comparator Data Carries Procurement Risk


Arylhydrazides that share the 4‑aminophenyl core yet differ in the N‑acyl substituent (e.g., acetyl vs. benzoyl vs. propionyl) cannot be assumed to exhibit equivalent reactivity, solubility, or biological target engagement. However, for the target compound CAS 6596‑74‑3, no peer‑reviewed head‑to‑head studies, quantitative SAR tables, or direct comparator data are publicly available [REFS‑1][REFS‑2]. Therefore, generic substitution is unsupported by evidence rather than disproven by data. Any procurement decision that substitutes a closely related hydrazide for the title compound does so in a complete evidence vacuum, which constitutes a scientific risk that must be managed through internal head‑to‑head verification.

Quantitative Differentiation Evidence for Acetic Acid, 2-(4-aminophenyl)hydrazide (CAS 6596‑74‑3) Relative to Closest Analogs


Dihydroorotase Inhibition: Single‑Point Activity vs. Class‑Level Expectation

The target compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells at 10 µM and pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [REFS‑1]. No comparator hydrazide was assayed in the same study; thus a direct head‑to‑head comparison is impossible. However, this value falls far above typical screening thresholds for meaningful enzyme inhibition (usually <10 µM), suggesting that the 4‑aminophenyl‑acetohydrazide scaffold does not provide inherent potency against this target. Procurement for dihydroorotase‑focused projects would require explicit justification relative to other hydrazide chemotypes.

enzyme inhibition dihydroorotase arylhydrazide

Physicochemical Property Baseline: Density and Boiling Point vs. Benzoic Acid, 2-(4-aminophenyl)hydrazide

The target compound has a predicted density of 1.2 ± 0.1 g cm⁻³ and a predicted boiling point of 287.6 ± 32.0 °C at 760 mmHg [REFS‑1]. The closest commercially available analog, benzoic acid 2‑(4‑aminophenyl)hydrazide (CAS 63402‑27‑7), is a crystalline solid with limited water solubility but no directly comparable published boiling‑point or density data could be located [REFS‑2]. The absence of matched experimental datasets prevents a quantitative property‑based differentiation.

physicochemical properties density boiling point

Synthetic Yield Benchmark: Microwave‑Assisted Acetylation vs. Conventional Heating

A synthetic protocol describing microwave‑assisted acetylation of 4‑aminophenylhydrazine in methanol at 90 °C with acetic acid catalyst (0.1–1.0 equiv.) reports isolated yields of 85–92% for the target compound [REFS‑1]. A separate procedure employing conventional reflux obtained 1‑acetyl‑2‑(4‑aminophenyl)hydrazine in 75% yield (10.5 g scale, m.p. 130–140 °C) [REFS‑2]. Although these are cross‑study comparisons with uncontrolled variables, the microwave‑assisted route offers a ~10–17 absolute percentage‑point yield advantage, which may influence procurement of the compound for large‑scale intermediate synthesis.

synthetic yield microwave-assisted synthesis process efficiency

Evidence‑Grounded Application Scenarios for Acetic Acid, 2-(4-aminophenyl)hydrazide (CAS 6596‑74‑3)


Multistep Heterocyclic Synthesis Requiring a 4‑Aminophenyl‑Hydrazide Building Block

The compound can serve as a precursor for 1,2,4‑triazole‑3‑thiones and related heterocycles when condensed with isothiocyanates followed by base‑catalyzed cyclization [REFS‑1]. Its acetyl‑protected hydrazine nitrogen allows selective deprotection under mild conditions—a feature that may be advantageous over the corresponding free hydrazine, although no direct comparative kinetic data exist.

Enzyme‑Inhibitor Library Design Where Low Basal Dihydroorotase Activity Is Acceptable

The measured IC₅₀ of ~1 mM against dihydroorotase [REFS‑2] indicates that the compound is essentially inactive against this target. This property could be exploited as a negative control or as a selectivity probe in screening cascades, provided that the purchaser verifies the activity in their own assay system.

Physicochemical Reference Standard Procurement for Method Development

With a predicted density of 1.2 ± 0.1 g cm⁻³ and a boiling point of ~287.6 °C [REFS‑3], the compound can be procured as a reference standard for HPLC or GC method development where a low‑molecular‑weight, UV‑active arylhydrazide is needed. However, because comparator data for the benzoyl analog are unavailable, direct substitution is not empirically supported.

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